![molecular formula C21H32O3 B590835 Alphaxalone-d5 CAS No. 83014-68-0](/img/structure/B590835.png)
Alphaxalone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alphaxalone-d5, also known as 3α-Hydroxy-5α-pregnane-11,20-dione-d5, is a variant of Alphaxalone . It is a neuroactive steroid and general anesthetic . The molecular formula of Alphaxalone-d5 is C21H27D5O3 and it has a molecular weight of 337.51 .
Synthesis Analysis
The synthesis of Alphaxalone-d5 involves the development of an efficient route to 5H-benz [e]inden-5-ones from the known 5H-inden-5-one precursor . Anesthetic 11-ketosteroids such as alfaxalone are known to have this activity .Molecular Structure Analysis
Alphaxalone-d5 has a neat product format . It has been found that Alphaxalone contacts were identified in the inner transmembrane β + –α − intersubunit clefts of γ-aminobutyric acid type A (GABA A) receptors .Chemical Reactions Analysis
Alphaxalone-d5 is a synthetic organic compound . It is a neuroactive steroid derived from progesterone, though it has no glucocorticoid or mineralocorticoid action. Instead, it works by acting on GABA A receptors .Physical And Chemical Properties Analysis
Alphaxalone-d5 has a molecular formula of C21H27D5O3 and a molecular weight of 337.51 . It is a stable isotope labelled, API unlabelled compound . It has a neat product format .Mechanism of Action
Alphaxalone-d5 works as a positive allosteric modulator on GABA A receptors and, at high concentrations, as a direct agonist of the GABA A receptor . It is cleared quickly by the liver, giving it a relatively short terminal half-life and preventing it from accumulating in the body, lowering the chance of overdose .
Safety and Hazards
Future Directions
Alphaxalone-d5 is currently used in veterinary practice as an induction agent for anesthesia and as an injectable anesthetic . It is more expensive than other induction agents but is often preferred due to the lack of depressive effects on the cardiovascular system . The most common side effect seen in current veterinary practice is respiratory depression when Alfaxan is administered concurrently with other sedative and anesthetic drugs . Future research may focus on its potential use in humans and its impact on cognitive performance .
properties
IUPAC Name |
(3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-5,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,19+,20-,21+/m0/s1/i8D2,10D2,14D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHUCHOQIDJXAT-FXLSFZBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@H](C1([2H])[2H])CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)C)C)C)([2H])[2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.